

16-Hydroxytriptolide: A Potent Modulator of the NF- κ B Signaling Pathway

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Compound of Interest

Compound Name: 16-Hydroxytriptolide

CAS No.: 139713-80-7

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Abstract

16-Hydroxytriptolide, a naturally occurring diterpenoid triepoxide isolated from the traditional Chinese medicinal plant *Tripterygium wilfordii* Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3][4] A primary mechanism underpinning these diverse biological activities is its targeted inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a master regulator of genes involved in inflammation, immune responses, and cell survival; its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies.[5][6][7] This guide provides a detailed mechanistic overview of the NF- κ B pathway, elucidates the molecular action of **16-Hydroxytriptolide**, and presents robust, field-proven experimental protocols for investigating this interaction in a research setting.

The NF- κ B Signaling Pathway: A Central Hub of Cellular Response

The NF- κ B family of transcription factors comprises five members in mammals: RelA (p65), c-Rel, RelB, NF- κ B1 (p105/p50), and NF- κ B2 (p100/p52). These proteins form various

homodimers and heterodimers that regulate gene expression. Their activity is predominantly controlled through two major pathways: the canonical and non-canonical pathways.

The Canonical Pathway

The canonical pathway is the most common route for NF- κ B activation in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF- α), interleukin-1 (IL-1), and lipopolysaccharide (LPS).[6][8]

- **Resting State:** In unstimulated cells, NF- κ B dimers, typically the p50/p65 heterodimer, are held inactive in the cytoplasm through a non-covalent interaction with a family of inhibitor proteins known as I κ Bs (Inhibitor of κ B), with I κ B α being the most prominent.[5][6] This binding masks the nuclear localization signal (NLS) on the NF- κ B subunits, preventing their entry into the nucleus.
- **Activation:** Upon stimulation, cell surface receptors trigger a signaling cascade that converges on the activation of the I κ B Kinase (IKK) complex. This complex consists of two catalytic subunits, IKK α and IKK β , and a regulatory subunit, NEMO (NF- κ B Essential Modulator) or IKK γ . [6]
- **I κ B α Degradation & NF- κ B Translocation:** The activated IKK complex, primarily through IKK β , phosphorylates I κ B α at specific serine residues (Ser32 and Ser36).[9] This phosphorylation event tags I κ B α for recognition by an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5][7][10] The degradation of I κ B α un masks the NLS on the p50/p65 dimer, allowing it to translocate into the nucleus.
- **Gene Transcription:** Within the nucleus, the active p50/p65 dimer binds to specific DNA sequences known as κ B response elements in the promoter and enhancer regions of target genes. This binding initiates the transcription of hundreds of genes, including those encoding pro-inflammatory cytokines (TNF- α , IL-6, IL-8), chemokines, and cell adhesion molecules, thereby amplifying the inflammatory response.[5][6]



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Caption: The Canonical NF-κB Signaling Pathway.

The Non-Canonical Pathway

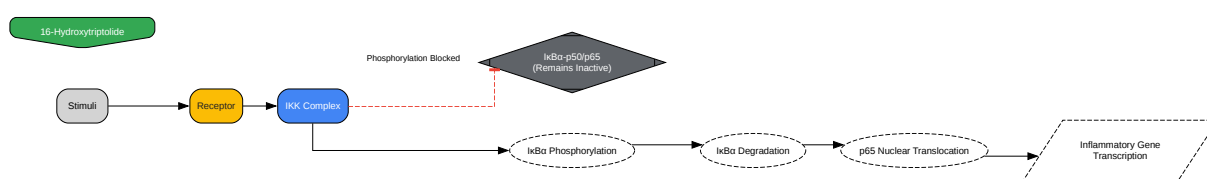
Activated by a distinct subset of stimuli (e.g., lymphotoxin β , BAFF), the non-canonical pathway is crucial for lymphoid organ development. It involves the NF- κ B inducing kinase (NIK) and IKK α homodimers, which phosphorylate the p100 precursor protein, leading to its processing into p52. The resulting p52/RelB dimer then translocates to the nucleus to regulate a different set of target genes.[5][8]

16-Hydroxytriptolide: A Targeted Inhibitor of Canonical NF- κ B Activation

16-Hydroxytriptolide and its parent compound, triptolide, exert their profound anti-inflammatory effects by intervening at a critical control point within the canonical NF- κ B signaling cascade.[11][12][13][14][15][16] The primary mechanism is the prevention of I κ B α degradation, which effectively traps NF- κ B in its inactive cytoplasmic state.

- **Inhibition of IKK Activity:** The foundational step in the inhibitory process is the suppression of the I κ B kinase (IKK) complex.[15] By inhibiting IKK activity, **16-Hydroxytriptolide** prevents the initial and essential phosphorylation of the I κ B α inhibitor protein.[15][17]

- **Stabilization of I κ B α :** Without phosphorylation, I κ B α is not recognized by the ubiquitin-proteasome system and therefore evades degradation.[18] This leads to the stabilization of the I κ B α -NF- κ B complex in the cytoplasm.
- **Blockade of p65 Nuclear Translocation:** As a direct consequence of I κ B α stabilization, the p65 subunit of NF- κ B remains sequestered in the cytoplasm and is unable to translocate to the nucleus.[15][19]
- **Suppression of Inflammatory Gene Expression:** By preventing the nuclear translocation and DNA binding of NF- κ B, **16-Hydroxytriptolide** effectively shuts down the transcription of a wide array of NF- κ B-dependent genes, including pro-inflammatory cytokines and chemokines.[12][15][20] This abrogation of the inflammatory cascade is the molecular basis for its therapeutic effects.



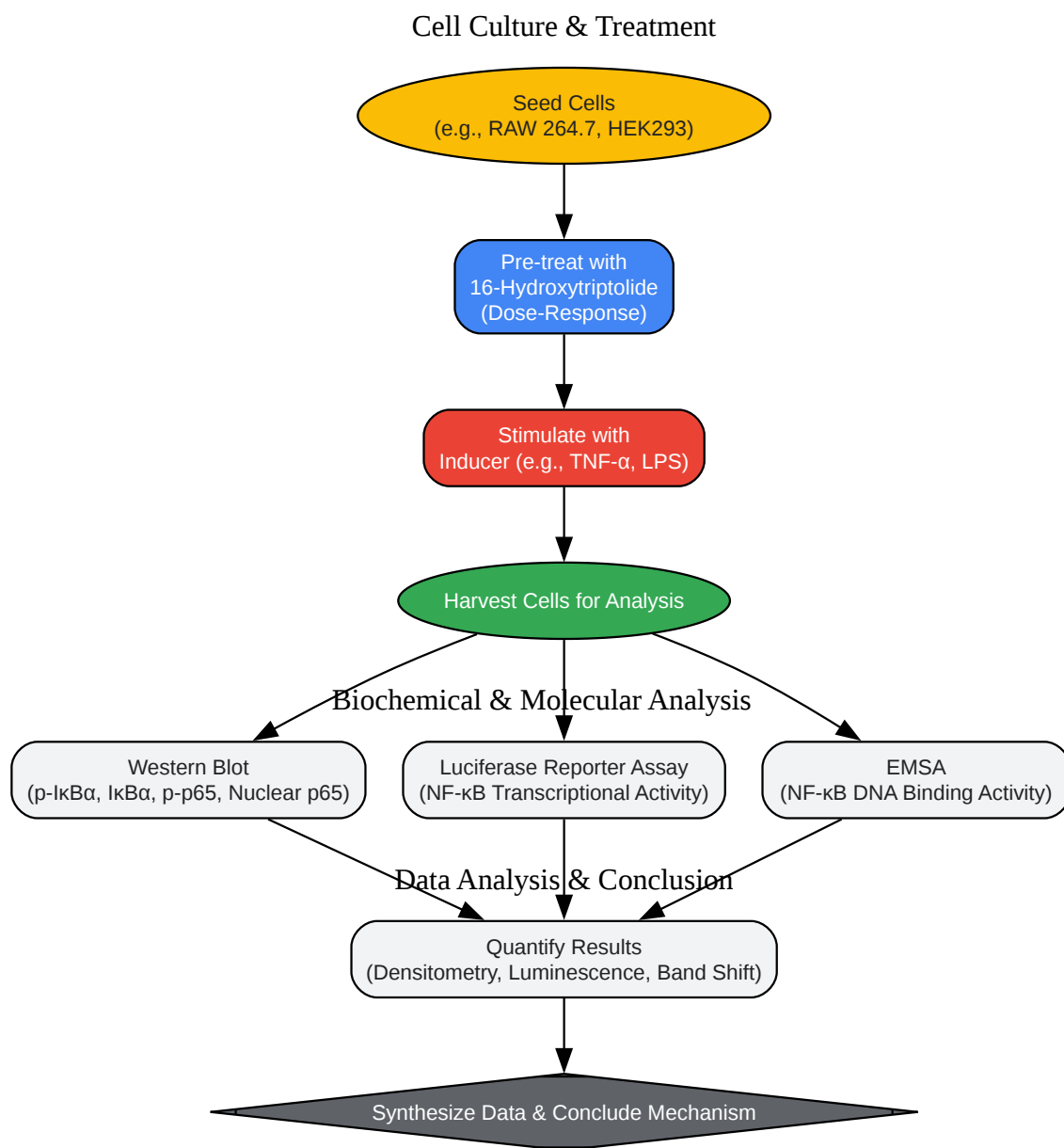
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Caption: Mechanism of NF- κ B Inhibition by **16-Hydroxytriptolide**.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the effect of **16-Hydroxytriptolide** on the NF- κ B pathway, a multi-faceted approach employing complementary biochemical and molecular biology techniques is essential. Each protocol serves as a self-validating system when used in concert.

Workflow for Assessing NF-κB Inhibition



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Caption: Experimental Workflow for Validating NF-κB Inhibition.

Protocol: Western Blot for I κ B α and p65 Phosphorylation

This technique visualizes changes in the phosphorylation and total protein levels of key pathway components.^{[21][22][23]} A successful experiment will show that **16-Hydroxytriptolide** treatment prevents the stimulus-induced decrease in total I κ B α and the increase in phosphorylated I κ B α (p-I κ B α) and phosphorylated p65 (p-p65).

Methodology:

- Cell Treatment and Lysis:
 - Plate cells (e.g., RAW 264.7 macrophages) at $1-2 \times 10^6$ cells/well in a 6-well plate and allow to adhere overnight.
 - Pre-incubate cells with varying concentrations of **16-Hydroxytriptolide** (e.g., 10, 50, 100 nM) or vehicle control for 1-2 hours.
 - Stimulate cells with an NF- κ B activator (e.g., 1 μ g/mL LPS) for 15-30 minutes.
 - Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Transfer:
 - Load 20-30 μ g of protein per lane onto a 10-12% SDS-polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-p-I κ B α , anti-I κ B α , anti-p-p65, anti-p65, anti- β -actin) overnight at 4°C with gentle agitation.
- Wash the membrane 3x with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3x with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Densitometry is used for quantification relative to a loading control (β -actin).

Protocol: NF- κ B Luciferase Reporter Assay

This assay provides a quantitative measure of NF- κ B's ability to act as a transcription factor. [24][25][26] Inhibition is demonstrated by a dose-dependent decrease in stimulus-induced luciferase activity.

Methodology:

- Cell Plating and Transfection:
 - Seed cells (e.g., HEK293) in a 24- or 96-well plate.
 - Co-transfect cells with an NF- κ B-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[27] Allow 24 hours for gene expression.
- Compound Treatment and Stimulation:
 - Pre-treat transfected cells with **16-Hydroxytriptolide** or vehicle for 1-2 hours.

- Stimulate with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
- Cell Lysis and Luminescence Measurement:
 - Wash cells with PBS and lyse using the buffer provided in a dual-luciferase assay kit.[28]
 - Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Express results as fold induction over the unstimulated control.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA directly assesses the physical binding of NF-κB from nuclear extracts to a DNA probe containing its consensus binding site.[29][30][31][32] Inhibition is observed as a reduction in the intensity of the shifted protein-DNA complex band.

Methodology:

- Nuclear Extract Preparation:
 - Treat and stimulate cells as described in the Western Blot protocol.
 - Harvest cells and prepare nuclear extracts using a commercial kit or a hypotonic buffer lysis method.
 - Determine protein concentration of the nuclear extracts.
- Probe Labeling:
 - Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
 - Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) tag.

- Binding Reaction:
 - Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer for 20-30 minutes at room temperature.
 - For supershift analysis, a specific antibody (e.g., anti-p65) can be added to the reaction to confirm the identity of the protein in the complex.[33]
- Electrophoresis and Detection:
 - Resolve the binding reactions on a non-denaturing polyacrylamide gel.
 - Transfer the DNA to a positively charged nylon membrane.
 - Detect the labeled probe using autoradiography (for ³²P) or a chemiluminescent substrate (for non-radioactive probes).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Western Blot Densitometry Analysis

Treatment Group	Relative p-IκBα / IκBα Ratio	Relative IκBα / β-actin Ratio	Relative Nuclear p65 / PCNA Ratio
Control (Vehicle)	0.1 ± 0.02	1.0 ± 0.05	0.15 ± 0.03
Stimulus (LPS)	2.5 ± 0.3	0.2 ± 0.04	2.8 ± 0.25
LPS + 50 nM 16-HT	0.8 ± 0.1	0.85 ± 0.06	0.9 ± 0.1
LPS + 100 nM 16-HT	0.3 ± 0.05	0.95 ± 0.05	0.4 ± 0.07

Data are presented as mean ± SEM. PCNA is a nuclear loading control.

Interpretation: The data show that LPS stimulation increases IκBα phosphorylation and degradation (low total IκBα) while increasing nuclear p65. **16-Hydroxytriptolide (16-HT)** dose-

independently reverses these effects, preventing phosphorylation and degradation of I κ B α and blocking p65 nuclear translocation.

Table 2: NF- κ B Luciferase Reporter Assay Results

Treatment Group	Normalized Luciferase Activity (Fold Induction)
Control (Vehicle)	1.0 \pm 0.1
Stimulus (TNF- α)	54.2 \pm 5.1
TNF- α + 50 nM 16-HT	15.3 \pm 2.2
TNF- α + 100 nM 16-HT	4.8 \pm 0.9

Data are presented as mean \pm SEM.

Interpretation: The results demonstrate that TNF- α robustly induces NF- κ B transcriptional activity. **16-Hydroxytriptolide** significantly and dose-dependently inhibits this activity, confirming its impact on the functional output of the pathway.[24]

Table 3: EMSA Band Shift Quantification

Treatment Group	Relative NF- κ B DNA Binding Activity (%)
Control (Vehicle)	5 \pm 1.2
Stimulus (LPS)	100 \pm 8.5
LPS + 50 nM 16-HT	35 \pm 4.1
LPS + 100 nM 16-HT	12 \pm 2.5

Data are presented as mean \pm SEM, normalized to the LPS-stimulated group.

Interpretation: These findings directly show that LPS induces strong NF- κ B binding to its DNA consensus sequence. **16-Hydroxytriptolide** markedly reduces this binding in a dose-dependent manner, corroborating the upstream inhibition of NF- κ B activation.

Conclusion and Future Directions

16-Hydroxytriptolide is a potent inhibitor of the canonical NF- κ B signaling pathway. Its mechanism of action involves the inhibition of the IKK complex, leading to the stabilization of I κ B α and the subsequent cytoplasmic sequestration of NF- κ B. This comprehensive inhibitory action prevents the transcription of key inflammatory mediators, providing a strong molecular rationale for its observed therapeutic effects.

The potent anti-inflammatory properties make **16-Hydroxytriptolide** and related compounds promising candidates for treating a range of autoimmune and inflammatory diseases.[4][14][16] However, significant challenges, primarily related to systemic toxicity, have limited the clinical application of triptolide itself.[11] Future research is critically focused on developing novel derivatives and targeted drug delivery systems to improve the therapeutic index, enhance tissue specificity, and unlock the full clinical potential of this powerful natural product.[16]

References

- Monitor NF- κ B activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [\[Link\]](#)
- NF- κ B - Wikipedia. Wikipedia. [\[Link\]](#)
- Molecular Basis of NF- κ B Signaling. PubMed Central. [\[Link\]](#)
- Electrophoretic Mobility Shift Assay Analysis of NF- κ B DNA Binding. Springer Link. [\[Link\]](#)
- Human NF- κ B Reporter Assay Kit. Indigo Biosciences. [\[Link\]](#)
- Electrophoretic mobility shift assay analysis of NF κ B transcriptional regulation by nuclear I κ B α . PubMed. [\[Link\]](#)
- NF- κ B-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [\[Link\]](#)
- Detection of NF- κ B activity in skeletal muscle cells by electrophoretic mobility shift analysis. PubMed. [\[Link\]](#)

- Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PubMed Central. [\[Link\]](#)
- The NF- κ B Signaling Pathway. Creative Diagnostics. [\[Link\]](#)
- Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review. ScienceDirect. [\[Link\]](#)
- Electrophoretic Mobility Shift Assay (EMSA): NF- κ B DNA binding activity. ResearchGate. [\[Link\]](#)
- Electrophoretic mobility shift assay analysis of NF- κ B DNA binding. PubMed. [\[Link\]](#)
- 2.9. Nuclear factor-kappa B (NF- κ B) luciferase reporter assay. Bio-protocol. [\[Link\]](#)
- Triptolide induces anti-inflammatory cellular responses. PubMed Central. [\[Link\]](#)
- NF- κ B Reporter Kit (NF- κ B Signaling Pathway). BPS Bioscience. [\[Link\]](#)
- A Mechanistic Overview of Triptolide and Celastrol, Natural Products from *Tripterygium wilfordii* Hook F. PubMed Central. [\[Link\]](#)
- Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers in Pharmacology. [\[Link\]](#)
- **[16-Hydroxytriptolide]**, a new active diterpene isolated from *Tripterygium wilford* II]. PubMed. [\[Link\]](#)
- Western blotting is performed to measure p-p65/p65 and p-I κ B α /I κ B α protein expression in cells. ResearchGate. [\[Link\]](#)
- The Western blotting analysis of the phosphorylation levels of P65 and I κ B in the NF- κ B signaling pathway. ResearchGate. [\[Link\]](#)
- Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from *Codium fragile* Through Inhibition of the NF- κ B Pathway in Microglia and Macrophage Cells. MDPI. [\[Link\]](#)

- Targeting The Nuclear Factor Kappa-B (NF- κ B) Pathway for Drug Discovery. MDPI. [\[Link\]](#)
- Specification of the NF- κ B transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKK ϵ . PubMed Central. [\[Link\]](#)
- The effect of LPS on I κ B phosphorylation and degradation and flavonoids on I κ B degradation. ResearchGate. [\[Link\]](#)
- Triptolide Suppresses NF- κ B-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis. PubMed. [\[Link\]](#)
- Anti-inflammatory effects of triptolide by inhibiting the NF- κ B signalling pathway in LPS-induced acute lung injury in a murine model. PubMed. [\[Link\]](#)
- Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity. PubMed Central. [\[Link\]](#)
- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF- κ B) in the Central Nervous System. PubMed Central. [\[Link\]](#)
- A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions. Frontiers in Pharmacology. [\[Link\]](#)
- NF-kappa B: Methods and Protocols. ResearchGate. [\[Link\]](#)
- Triptolide Suppresses NF- κ B-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis. PubMed Central. [\[Link\]](#)
- Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PubMed Central. [\[Link\]](#)
- Identification of Known Drugs that Act as Inhibitors of NF- κ B Signaling and their Mechanism of Action. PubMed Central. [\[Link\]](#)

- Investigating Natural Product Inhibitors of IKK α : Insights from Integrative In Silico and Experimental Validation. PubMed Central. [[Link](#)]
- Therapeutic Potential of Triptolide in Treating Bone-Related Disorders. PubMed Central. [[Link](#)]
- a The inhibition I κ B α phosphorylation and degradation. b The cells were pre-treated with SF6 for 2 h and then stimulated with LPS for 30 min. ResearchGate. [[Link](#)]
- Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition. PubMed. [[Link](#)]
- Inhibition of I κ B kinase reduces the multiple organ dysfunction caused by sepsis in the mouse. PubMed. [[Link](#)]
- Constitutive degradation of I κ B α in human T lymphocytes is mediated by calpain. PubMed Central. [[Link](#)]
- Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection. MDPI. [[Link](#)]
- Autophagosomal I κ B α Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor- α -induced Nuclear Factor- κ B (NF- κ B) Activity. National Institutes of Health. [[Link](#)]
- NF- κ B dictates the degradation pathway of I κ B α . PubMed Central. [[Link](#)]

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Sources

- 1. [[16-Hydroxytriptolide, a new active diterpene isolated from Tripterygium wilford II](#)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- [2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Therapeutic Potential of Triptolide in Treating Bone-Related Disorders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. NF-κB - Wikipedia \[en.wikipedia.org\]](#)
- [6. Molecular Basis of NF-κB Signaling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. creative-diagnostics.com \[creative-diagnostics.com\]](#)
- [8. NF-κB Signaling | Cell Signaling Technology \[cellsignal.com\]](#)
- [9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. NF-κB dictates the degradation pathway of IκBα - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives \[thno.org\]](#)
- [12. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review \[frontiersin.org\]](#)
- [15. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. Triptolide induces anti-inflammatory cellular responses - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [21. researchgate.net \[researchgate.net\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from *Codium fragile* Through Inhibition of the NF- \$\kappa\$ B Pathway in Microglia and Macrophage Cells \[mdpi.com\]](#)
- [24. Monitor NF- \$\kappa\$ B activation with dual luciferase reporter assay on SpectraMax iD5 \[moleculardevices.com\]](#)
- [25. indigobiosciences.com \[indigobiosciences.com\]](#)
- [26. NF- \$\kappa\$ B-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [27. bpsbioscience.com \[bpsbioscience.com\]](#)
- [28. bio-protocol.org \[bio-protocol.org\]](#)
- [29. Electrophoretic Mobility Shift Assay Analysis of NF- \$\kappa\$ B DNA Binding | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [30. Electrophoretic mobility shift assay analysis of NF \$\kappa\$ B transcriptional regulation by nuclear \$\kappa\$ B \$\alpha\$ - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [31. Detection of NF- \$\kappa\$ B activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [32. Electrophoretic mobility shift assay analysis of NF- \$\kappa\$ B DNA binding - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [33. researchgate.net \[researchgate.net\]](#)
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